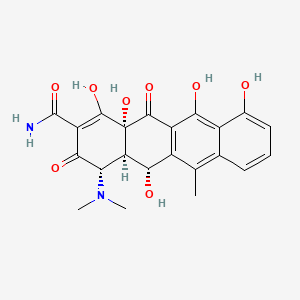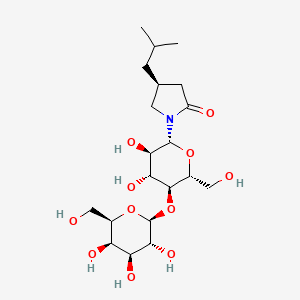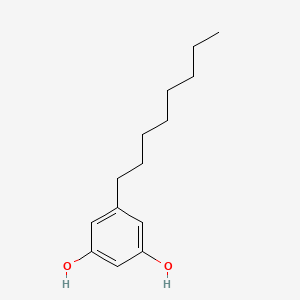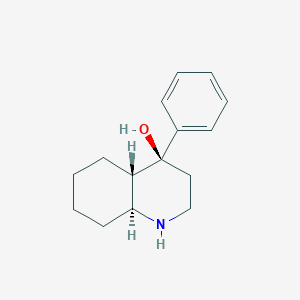
(4s,4As,8as)-4-phenyldecahydro-4-quinolinol
Descripción general
Descripción
(4s,4As,8as)-4-Phenyldecahydro-4-quinolinol, abbreviated as 4PDQ, is a compound that has been widely studied due to its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for research, and its synthesis is relatively simple.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Quinolinones, including 4-quinolinones, are important for their versatility as molecular building blocks in various fields like pharmacy, medicine, physics, and engineering. Their ability to adapt molecular structures with different ligands makes them significant for scientific research. For instance, studies have shown the synthesis and characterization of various quinolinone structures through techniques like infrared spectroscopy, NMR, and X-ray diffraction, highlighting their adaptable molecular structures for diverse applications (Michelini et al., 2019).
Photoluminescence and Electroluminescence Properties
The chemical structure of quinolinones is related to their photoluminescence (PL) and electroluminescence. Systematic substitutions on the quinolinol ligand, like methylation, can significantly enhance PL quantum efficiency. These properties are crucial for the development of electroluminescent quantum efficiencies in organic light-emitting devices, indicating their potential in optoelectronics and material science (Sapochak et al., 2001).
Application in Cancer Research
Certain quinolinol compounds have shown promise in cancer research. For example, 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol has been identified as an inhibitor of the murine double minute 2 (MDM2)-p53 interaction, a critical pathway in cancer biology. This compound activates p53 in cancer cells, representing a new class of non-peptide inhibitors of the MDM2-p53 interaction, thereby offering potential therapeutic applications in oncology (Lu et al., 2006).
Metal Chelation and Bactericidal Properties
Quinolinones, including derivatives of 8-quinolinol, have been studied for their metal chelation properties. They have been used to synthesize metal chelates with various metal cations, which are then evaluated for biological activity. These studies suggest potential applications in creating bactericides and exploring structure-activity relationships in medicinal chemistry (Khalil et al., 1988).
Propiedades
IUPAC Name |
(4S,4aS,8aS)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15/h1-3,6-7,13-14,16-17H,4-5,8-11H2/t13-,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENIXYWBDVSBMO-SOUVJXGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



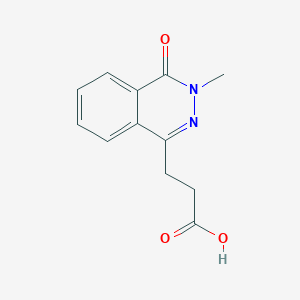
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)

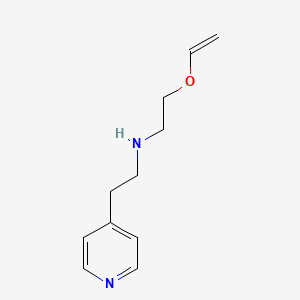
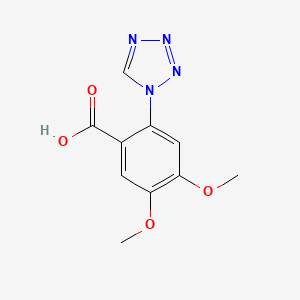



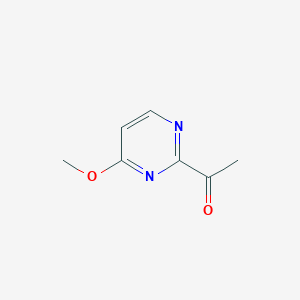
![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)
